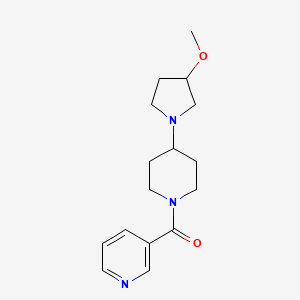![molecular formula C14H13N3OS2 B3007729 5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 343376-08-9](/img/structure/B3007729.png)
5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide" is a derivative of 4H-1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and has been the subject of extensive research in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been synthesized and studied for various properties and activities, including antimicrobial and enzyme inhibition effects .
Synthesis Analysis
The synthesis of 4H-1,2,4-triazole derivatives typically involves the condensation of thiosemicarbazides with various aldehydes or ketones in the presence of catalysts or under specific reaction conditions. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as a catalyst for the synthesis of pyrazol derivatives, which shares a similar heterocyclic nature with triazoles . Additionally, the synthesis of related compounds has been achieved by reacting 4-amino-1,2,4-triazoles with different aldehydes, as described in the synthesis of novel dihydro-1,2,4-triazoles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 4H-1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield a wide array of compounds with different properties. The crystal structure of similar compounds has been determined using X-ray crystallography, providing insights into the arrangement of atoms and the geometry of the molecule . These studies help in understanding the conformational preferences and potential intermolecular interactions of such compounds.
Chemical Reactions Analysis
4H-1,2,4-triazole derivatives can undergo various chemical reactions, including acetylation, methylation, and cyclization, to form new compounds with different functional groups . The reactivity of these compounds can be influenced by the substituents on the triazole ring and the reaction conditions. For example, the electrochemical method has been employed for the synthesis of disulfides from thiosemicarbazones, which could be relevant for the synthesis of the hydrosulfide group in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4H-1,2,4-triazole derivatives, such as solubility, lipophilicity, and acidity, can be assessed using various analytical techniques. Potentiometric titration in non-aqueous solvents has been used to determine the pKa values of similar compounds . Additionally, the lipophilicity of these compounds has been investigated using high-performance liquid chromatography (HPLC), which is crucial for understanding their pharmacokinetic properties . The thermal stability and degradation kinetics of these compounds can also be studied using methods like the Coats–Redfern and Horowitz–Metzger methods .
Scientific Research Applications
Synthesis and Characterization
- Compounds derived from similar chemical structures have been synthesized and characterized for various applications. For instance, compounds involving 4H-1,2,4-triazole moieties, similar to the chemical structure , have been synthesized and analyzed using techniques like IR, NMR, and mass spectral studies (Bekircan, Ülker, & Menteşe, 2015).
Biochemical Applications
- Various biochemical properties and applications have been explored. For example, 1,2,4-triazole derivatives have demonstrated significant anti-lipase and anti-α-glucosidase activities, indicating potential medicinal applications (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activities
- The antimicrobial potential of similar compounds has been a subject of study. Some 1,2,4-triazoles, starting from isonicotinic acid hydrazide, showed good to moderate antimicrobial activity (Bayrak et al., 2009).
Structural Analysis
- Detailed crystal structure analysis has been conducted for related compounds, which is crucial for understanding their chemical behavior and potential applications (Xu et al., 2006).
Insecticidal Activity
- Some triazole derivatives have been synthesized and tested for insecticidal activity. This illustrates the broad spectrum of potential applications for these compounds in agriculture and pest control (Maddila, Pagadala, & Jonnalagadda, 2015).
Antioxidant Evaluation
- The antioxidant properties of similar compounds have been explored. This is relevant in the context of pharmaceutical research, where oxidative stress is a critical factor (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
Molecular Dynamics and Spectroscopic Analysis
- Investigations into the reactive properties, molecular dynamics, and spectroscopic analysis of compounds with triazole rings have provided insights into their potential applications in various fields (Pillai et al., 2019).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring have been reported to interact with various targets, including the aromatase enzyme . The aromatase enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s activity, affecting the biosynthesis of estrogens.
Pharmacokinetics
It is known that the presence of heterocyclic rings with nitrogen atoms, like the 1,2,4-triazole ring, can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
properties
IUPAC Name |
5-[3-[(4-methylphenyl)methoxy]thiophen-2-yl]-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-9-2-4-10(5-3-9)8-18-11-6-7-20-12(11)13-15-14(19)17-16-13/h2-7H,8H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYMOAFRQLJKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(SC=C2)C3=NC(=S)NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)
![4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3007647.png)
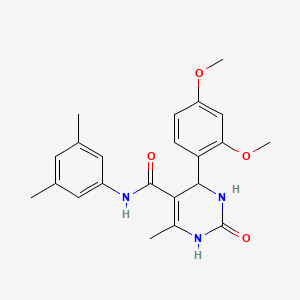

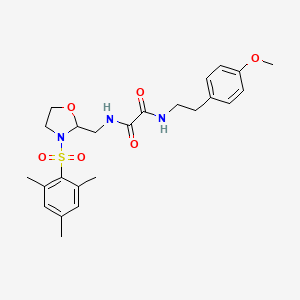

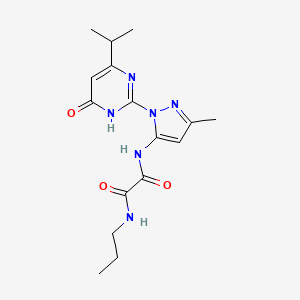
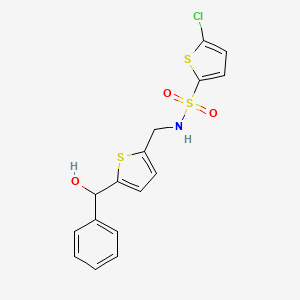
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007662.png)

![2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B3007664.png)
![(E)-4-(Dimethylamino)-N-[2-(1H-indazol-6-yl)ethyl]but-2-enamide](/img/structure/B3007667.png)
